3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one
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Overview
Description
3-(2,3-Dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one is a synthetic organic compound that belongs to the class of indazoles Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of two methoxy groups on the phenyl ring and a dimethyl substitution on the indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with a suitable hydrazine derivative under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the indazole ring. Common reagents used in this synthesis include acetic acid, sulfuric acid, or sodium acetate as catalysts, and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the indazole ring can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism by which 3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. For example, its antinociceptive effects may involve the inhibition of certain pain pathways or modulation of neurotransmitter release . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Another compound with methoxy substitutions on the phenyl ring, but with different biological activities.
3-(5-Bromo-2,3-dimethoxyphenyl)-[1,2,4]oxadiazole: A compound with similar structural features but different pharmacological properties.
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with methoxy groups, known for its psychoactive effects.
Uniqueness
3-(2,3-Dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one is unique due to its specific substitution pattern and the presence of the indazole core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-10-8-12-15(13(20)9-10)16(18-19(12)2)11-6-5-7-14(21-3)17(11)22-4/h5-7,10H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSOIJGGTVENIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C(=NN2C)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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